Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 and a CAS number of 1803598-51-7. This compound is part of a broader class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the benzyl and hydroxymethyl groups contributes to its unique properties and potential therapeutic uses.
The compound can be synthesized through various chemical methods, with literature documenting its synthesis and characterization. Notable sources include research articles that explore synthetic pathways and biological evaluations of similar piperidine derivatives, indicating its relevance in organic synthesis and pharmacology .
Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is classified as an organic compound, specifically a carboxylate ester derived from piperidine. It falls under the category of alkaloids, which are nitrogen-containing compounds known for their pharmacological effects.
The synthesis of Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. A common approach includes the reaction of appropriate piperidine derivatives with benzyl halides or other electrophiles in the presence of bases or catalysts.
For instance, one documented method involves the use of lipase-mediated desymmetrization processes to create chiral centers in related compounds, which could be adapted for synthesizing Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate .
The molecular structure of Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate features:
The compound's structural data can be represented as follows:
Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions typical for esters and amines:
The reactivity is influenced by the electron-donating nature of the hydroxymethyl group, which can stabilize positive charges during reaction mechanisms.
The mechanism by which Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate exhibits biological activity may involve interactions with specific receptors or enzymes in biological systems.
Quantitative data on binding affinities or inhibition constants would typically be obtained through pharmacological studies, which may not be extensively documented for this specific compound but can be inferred from related piperidine derivatives .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are commonly employed to confirm purity and structure .
Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate has potential applications in:
Stereoselective synthesis of Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate necessitates precise control over chiral centers at C2 and C3 of the piperidine ring. Two predominant strategies are employed: chiral pool exploitation and asymmetric catalysis. The chiral pool approach often utilizes enantiomerically pure precursors like trans-4-hydroxy-L-proline, which undergoes sequential modifications including carboxyl protection, reduction of the carboxylic acid to hydroxymethyl, and N-alkylation to install the 2-methyl group. Alternatively, asymmetric hydrogenation of dihydropyridine intermediates using chiral catalysts (e.g., Ir-(P, N)-ligand complexes) achieves enantiomeric excess (ee) >95% [9]. A critical advancement involves diastereoselective alkylation of Evans oxazolidinone auxiliaries attached to piperidine-3-carboxylates, enabling the introduction of the 2-methyl group with diastereoselectivity ratios up to 98:2. Post-alkylation, auxiliary cleavage and borohydride reduction yield the hydroxymethyl substituent .
Table 1: Stereoselective Synthesis Approaches
Strategy | Key Reagents/Catalysts | ee/dr | Yield |
---|---|---|---|
Chiral Pool (L-Proline) | Boc₂O, NaBH₄, BnOCOCl | >99% ee | 61% |
Asymmetric Hydrogenation | Ir-(S,S)-f-Binaphane complex | 95% ee | 78% |
Evans Auxiliary Alkylation | Oxazolidinone, LDA, CH₃I | 98:2 dr | 82% |
Catalytic methods enhance efficiency in constructing the 2-methylpiperidine core and introducing the hydroxymethyl moiety. Reductive amination of keto esters (e.g., ethyl 2-methyl-4-oxopiperidine-3-carboxylate) using Pd/C or Raney Ni under hydrogen atmosphere (50 psi) selectively reduces the imine bond while preserving the ester group. Subsequent borohydride reduction converts the ester to hydroxymethyl [9]. For late-stage C3 functionalization, transition-metal-catalyzed C–H activation is emerging. Pd(OAc)₂/8-aminoquinoline systems enable directed C–H hydroxylation at C3, though competing epimerization remains a challenge [10]. Enzymatic desymmetrization of prochiral glutarimide derivatives using lipases (e.g., CAL-B) generates enantiopure hydroxymethyl intermediates, which are then N-protected with benzyl chloroformate [4].
Table 2: Catalytic Functionalization Techniques
Method | Catalyst/Conditions | Selectivity | Limitations |
---|---|---|---|
Reductive Amination | Pd/C, H₂ (50 psi), NaBH₄ | Chemoselective | Over-reduction risk |
C–H Hydroxylation | Pd(OAc)₂, 8-Aminoquinoline, O₂ | Moderate regiocontrol | Epimerization at C2/C3 |
Enzymatic Desymmetrization | CAL-B, iPr₂O | >90% ee | Substrate scope limitations |
The benzyloxycarbonyl (Cbz) group in this compound serves dual roles: protecting the piperidine nitrogen and enabling selective hydroxymethyl manipulation. Orthogonal protection is critical when modifying the hydroxymethyl group (–CH₂OH). Common strategies include:
Table 3: Protecting Group Performance
Group | Installation Reagent | Stability | Deprotection | Compatibility |
---|---|---|---|---|
TBDMS | TBDMSCl, imidazole, DMF | Base, mild acid | TBAF or HF/pyridine | Grignard, oxidation |
THP | DHP, PPTS, CH₂Cl₂ | Base, nucleophiles | PPTS/EtOH, 50°C | Hydrogenation |
Acetyl | Ac₂O, CAL-B, THF | Mild base/acid | K₂CO₃/MeOH | Limited to weak acids |
Optimizing synthetic steps focuses on temperature, catalyst loading, and solvent effects. For reductive amination (Section 1.2), lowering hydrogen pressure from 100 psi to 50 psi minimizes over-reduction byproducts, improving yield from 65% to 85% [9]. Solvent polarity critically influences esterification: THF maximizes nucleophilicity of the piperidine nitrogen during Cbz protection (BnOCOCl, Na₂CO₃), while DMF accelerates silylation of the hydroxymethyl group. Microwave-assisted synthesis reduces cyclization time from 12 hours to 30 minutes when forming the piperidine ring from acyclic precursors, maintaining 90% yield [10]. DOE (Design of Experiments) models reveal optimal parameters for the borohydride reduction of the C3-ester: ethanol/water (4:1) at 0°C with slow reagent addition achieves 95% conversion without epimerization [4].
Table 4: Optimized Reaction Parameters
Step | Key Variable | Optimal Condition | Yield Improvement |
---|---|---|---|
Reductive Amination | H₂ Pressure | 50 psi (Pd/C) | 65% → 85% |
Cbz Protection | Solvent | THF, 0°C → RT | 75% → 92% |
Ester → Alcohol Reduction | Solvent/Temperature | EtOH/H₂O (4:1), 0°C | 80% → 95% |
Ring Closure | Heating Method | Microwave, 150°C, 30 min | 70% → 90% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3